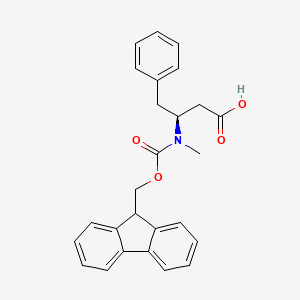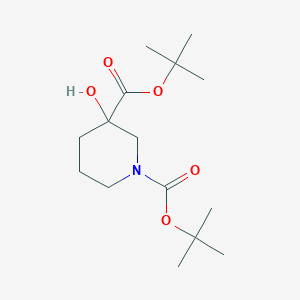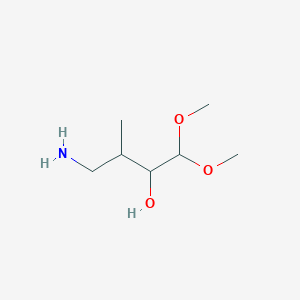![molecular formula C6H5BrN4 B13557065 2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
2-Bromopyrazolo[1,5-a]pyrazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromopyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrazine rings. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrazine scaffold.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has been explored for the synthesis of related pyrazolo[1,5-a]pyrazine derivatives . This method involves the reaction of 4-bromopyrazolo[1,5-a]pyrazines with aryl or hetaryl boronic acids in the presence of catalytic amounts of Pd(dppf)Cl2·CH2Cl2 and an excess of Cs2CO3 in a MeCN–H2O solvent system.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromopyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include aryl or hetaryl boronic acids, with palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 and bases like Cs2CO3.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Bromopyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidine: Another member of the pyrazole family with significant medicinal chemistry applications.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A novel scaffold with promising biological activities.
Uniqueness: 2-Bromopyrazolo[1,5-a]pyrazin-4-amine stands out due to its specific bromine substitution, which allows for unique chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug discovery.
Eigenschaften
Molekularformel |
C6H5BrN4 |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
2-bromopyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C6H5BrN4/c7-5-3-4-6(8)9-1-2-11(4)10-5/h1-3H,(H2,8,9) |
InChI-Schlüssel |
RRQAXCBQWDXDHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CC(=N2)Br)C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)


![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)


![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)





